

# Application Notes: Mass Spectrometry for **Voxelotor**-Hemoglobin Adduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Voxelotor** (Oxbryta®) is an FDA-approved therapeutic agent for sickle cell disease (SCD) that functions by binding to hemoglobin (Hb) and increasing its affinity for oxygen. This allosteric modification stabilizes the oxygenated state of hemoglobin, thereby inhibiting the polymerization of sickle hemoglobin (HbS), a key pathological event in SCD. **Voxelotor** forms a reversible covalent bond, specifically a Schiff base, with the N-terminal valine of the α-globin chain of hemoglobin. Mass spectrometry (MS) is a powerful analytical technique that is essential for characterizing and quantifying these **Voxelotor**-hemoglobin (**Voxelotor**-Hb) adducts. This document provides detailed protocols for the analysis of **Voxelotor**-Hb adducts using both bottom-up (LC-MS/MS) and top-down (MALDI-TOF MS) proteomics strategies.

#### Mechanism of Action of **Voxelotor**

**Voxelotor**'s therapeutic effect is rooted in its ability to modulate the oxygen-binding properties of hemoglobin. By binding to the  $\alpha$ -globin chain, it shifts the allosteric equilibrium towards the high-oxygen-affinity R-state, even under hypoxic conditions. This stabilization of the oxygenated form of hemoglobin prevents the conformational changes that lead to the polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling, hemolysis, and vaso-occlusive crises in SCD patients.[1][2]





Click to download full resolution via product page

Caption: Voxelotor's mechanism of action.

## **Quantitative Data Presentation**

While direct quantitative mass spectrometry data on the abundance of specific **Voxelotor**-adducted peptides is not readily available in the public domain, the clinical efficacy of **Voxelotor**, which is a direct consequence of hemoglobin adduct formation, has been extensively quantified. The following table summarizes the key hematological responses observed in patients treated with **Voxelotor**, demonstrating the in vivo functional outcome of Hb adduct formation.



| Parameter                                                   | Placebo | Voxelotor (900 mg) | Voxelotor (1500<br>mg) |
|-------------------------------------------------------------|---------|--------------------|------------------------|
| Mean Change in<br>Hemoglobin (g/dL) at<br>24 Weeks          | -0.1    | +0.6               | +1.1                   |
| Patients with >1 g/dL<br>Hb increase at 24<br>Weeks (%)     | 6.5     | 38                 | 51                     |
| Mean Change in Reticulocyte Count (%) at 24 Weeks           | +1.1    | -10.3              | -19.9                  |
| Mean Change in<br>Indirect Bilirubin<br>(mg/dL) at 24 Weeks | -0.3    | -25.2              | -29.1                  |

Data adapted from clinical trial results. The changes in these hematological markers are indicative of reduced hemolysis resulting from **Voxelotor** binding to hemoglobin.

## **Experimental Protocols**

## Protocol 1: Bottom-Up Analysis of Voxelotor-Hb Adducts by LC-MS/MS

This protocol details the identification of **Voxelotor** binding sites on hemoglobin through enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify the specific amino acid residues on hemoglobin that are modified by **Voxelotor**.

#### Materials:

- Whole blood collected in EDTA tubes
- Phosphate-buffered saline (PBS), pH 7.4



- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (MS-grade)
- · Ammonium bicarbonate
- Formic acid
- Acetonitrile (ACN)
- Ultrapure water
- C18 spin columns for desalting

#### Procedure:

- Hemoglobin Isolation:
  - Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
  - Aspirate the plasma and buffy coat.
  - Wash the remaining erythrocytes three times with cold PBS.
  - Lyse the erythrocytes by adding four volumes of cold ultrapure water.
  - Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
  - Collect the supernatant containing the hemoglobin.
- Reduction and Alkylation:
  - Denature the hemoglobin by adding urea to a final concentration of 8 M.



- Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
- Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

#### Tryptic Digestion:

- Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
- Add trypsin at a 1:50 (trypsin:protein) ratio.
- Incubate overnight at 37°C.
- Quench the digestion by adding formic acid to a final concentration of 1%.

#### Sample Desalting:

- Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
- o Dry the eluted peptides in a vacuum centrifuge.
- Reconstitute the peptides in 0.1% formic acid in water for LC-MS/MS analysis.

#### LC-MS/MS Analysis:

- Inject the sample onto a C18 reverse-phase nano-LC column.
- Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
- Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) using a data-dependent acquisition method.
- The mass spectrometer should be programmed to select the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

#### Data Analysis:



- Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
- Include a variable modification corresponding to the mass of Voxelotor (+307.09 Da) on valine and other potential residues.
- Manually validate the spectra of identified Voxelotor-adducted peptides. Recent studies
  have identified Voxelotor adducts on the N-terminus of the α-subunit, the N-terminus of
  the β-subunit, αAsn9, βLys17, and βLys144.[3]





Click to download full resolution via product page

Caption: Bottom-up proteomics workflow for **Voxelotor**-Hb adducts.

## Protocol 2: Top-Down Analysis of Intact Voxelotor-Hb Adducts by MALDI-TOF MS

This protocol provides a method for the rapid, qualitative analysis of intact hemoglobin chains to detect the presence of **Voxelotor** adducts.

Objective: To determine the stoichiometry of **Voxelotor** binding to intact  $\alpha$  and  $\beta$ -globin chains.

#### Materials:

- Isolated hemoglobin (from Protocol 1, step 1)
- Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) matrix
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Ultrapure water
- MALDI target plate

#### Procedure:

- Sample Preparation:
  - $\circ~$  Dilute the isolated hemoglobin sample to a concentration of approximately 10 pmol/µL in 0.1% TFA.
- Matrix Preparation:
  - Prepare a saturated solution of sinapinic acid in 50% ACN, 0.1% TFA.
- MALDI Plate Spotting:

### Methodological & Application





- Spot 1 μL of the hemoglobin sample onto the MALDI target plate.
- $\circ$  Immediately add 1  $\mu$ L of the matrix solution to the sample spot and mix gently with the pipette tip.
- Allow the spot to air dry completely (co-crystallization).
- MALDI-TOF MS Analysis:
  - Analyze the sample on a MALDI-TOF mass spectrometer in linear, positive ion mode.
  - Acquire spectra over a mass range that includes the expected masses of the unmodified and modified globin chains (e.g., 15,000-17,000 Da).
  - The mass of the unmodified α-globin chain is ~15,126.4 Da and the β-globin chain is ~15,867.2 Da. A **Voxelotor** adduct will add approximately 307.09 Da to the mass of the globin chain.

#### Data Interpretation:

- $\circ$  Examine the resulting spectrum for peaks corresponding to the unmodified  $\alpha$  and  $\beta$ -globin chains.
- Look for additional peaks at M+307, M+614, etc., which would indicate the presence of
  one, two, or more **Voxelotor** molecules bound to the respective globin chains. Mass
  spectrophotometric studies using MALDI have confirmed that **Voxelotor** can bind to the Nterminus of the hemoglobin alpha chain.[4][5]





Click to download full resolution via product page

Caption: Top-down proteomics workflow for **Voxelotor**-Hb adducts.

#### Conclusion

Mass spectrometry is an indispensable tool for the detailed characterization of **Voxelotor**-hemoglobin adducts. The bottom-up LC-MS/MS approach provides high-resolution information on the specific binding sites of **Voxelotor** on hemoglobin, while the top-down MALDI-TOF MS method offers a rapid assessment of the overall stoichiometry of the drug-protein interaction. These techniques are crucial for understanding the molecular basis of **Voxelotor**'s mechanism of action and for monitoring the modification of hemoglobin in patients undergoing treatment. It is important to note that the presence of **Voxelotor**-hemoglobin complexes can interfere with common clinical laboratory methods for quantifying hemoglobin variants, such as HPLC and capillary zone electrophoresis, making mass spectrometry a valuable alternative for research and specialized clinical applications.[6][7]



### References

- 1. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Influence of Voxelotor–hemoglobin complexes in the estimation of hemoglobin S levels by the current standard of care laboratory evaluation techniques [frontiersin.org]
- 5. Influence of Voxelotor—hemoglobin complexes in the estimation of hemoglobin S levels by the current standard of care laboratory evaluation techniques PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voxelotor Treatment Interferes With Quantitative and Qualitative Hemoglobin Variant Analysis in Multiple Sickle Cell Disease Genotypes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Mass Spectrometry for Voxelotor-Hemoglobin Adduct Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611706#mass-spectrometry-techniques-for-analyzing-voxelotor-hemoglobin-adducts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com